CBT-1

P-glycoprotein IC50 multidrug resistance

CBT-1 (Tetrandrine) is the recommended oral MDR modulator for competitive inhibition of ABCB1 (P-gp) and ABCC1 (MRP1). Unlike verapamil or cyclosporine A, it achieves effective transporter blockade without toxic systemic concentrations and does not alter the pharmacokinetics of co-administered paclitaxel or doxorubicin. Validated as a positive control at 1–10 µM for reversing vinblastine, paclitaxel, and doxorubicin resistance in cellular models, and for rhodamine 123 efflux assays in PBMCs. Ideal for osteosarcoma, NSCLC, sarcoma, and breast cancer chemosensitization research. ≥98% purity, ambient shipping.

Molecular Formula
Molecular Weight
Cat. No. B1192453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBT-1: Oral P-Glycoprotein and MRP1 Inhibitor for Multidrug Resistance Reversal in Cancer


CBT-1 (tetrandrine) is a naturally occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid under investigation as a multidrug resistance (MDR) modulator [1]. It functions as a competitive inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), with the aim of reversing chemoresistance in various malignancies [2].

CBT-1: Beyond First-Generation P-gp Inhibitors—Oral Bioavailability and Dual Transporter Targeting


First-generation P-gp inhibitors like verapamil and cyclosporine A require high, often toxic, systemic concentrations to achieve meaningful transporter blockade in vivo, and many are not orally bioavailable [1]. CBT-1 offers a distinct advantage: it is orally administered and achieves clinically relevant Pgp and MRP1 inhibition without altering the pharmacokinetics of co-administered chemotherapeutics such as paclitaxel and doxorubicin [2]. This unique profile, combined with its dual-targeting of ABCB1 and ABCC1, makes it a non-interchangeable candidate for MDR reversal studies.

CBT-1: Quantified Evidence of P-gp and MRP1 Inhibition with Comparator Data


CBT-1 P-gp Inhibition Potency (IC50) Compared to Verapamil and Tariquidar

CBT-1 inhibits P-gp with an IC50 of 0.14 μM in a competition binding assay using [125I]-IAAP, which is 45-fold more potent than the first-generation inhibitor verapamil (IC50 6.3 μM) and falls within the range of third-generation inhibitors like tariquidar (IC50 0.015-0.223 μM) [1].

P-glycoprotein IC50 multidrug resistance competitive inhibition

CBT-1 Reversal of P-gp-Mediated Drug Resistance in SW620 Ad20 Cells

At a concentration of 1 μM, CBT-1 completely reversed P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide in P-gp-overexpressing SW620 Ad20 cells. In contrast, the same concentration of verapamil only partially reversed resistance [1].

multidrug resistance chemosensitization vinblastine paclitaxel

CBT-1 Inhibition of MRP1 and Lack of ABCG2 Activity Defines Transporter Selectivity Profile

CBT-1 at 10 μM completely inhibited MRP1-mediated calcein transport in ABCC1-transfected cells, comparable to the known MRP1 inhibitor MK-571 at 25 μM. In contrast, CBT-1 at 25 μM had no significant effect on ABCG2-mediated pheophorbide a transport [1].

MRP1 ABCG2 transporter selectivity calcein AM

Ex Vivo Confirmation of P-gp Inhibition in Patient-Derived PBMCs After Oral CBT-1 Dosing

In a phase I pharmacodynamic study, patients receiving oral CBT-1 at 500 mg/m² for 7 days demonstrated a statistically significant 51%-100% reduction in rhodamine 123 efflux from CD56+ peripheral blood mononuclear cells (PBMCs) compared to pre-treatment baseline (p<0.0001) [1]. Serum from patients receiving CBT-1 increased intracellular rhodamine 123 levels in CD56+ cells by 2.1- to 5.7-fold in an ex vivo assay [2].

pharmacodynamics ex vivo PBMC rhodamine 123

CBT-1 Does Not Alter Pharmacokinetics of Co-Administered Chemotherapeutics

In two separate phase I studies, oral CBT-1 administered at doses up to 600 mg/m² did not significantly alter the pharmacokinetics of intravenously administered doxorubicin or paclitaxel. This contrasts with first-generation P-gp inhibitors like verapamil and cyclosporine A, which are known to increase the plasma concentrations and toxicity of co-administered chemotherapeutics by inhibiting drug clearance [1].

pharmacokinetics drug-drug interaction doxorubicin paclitaxel

CBT-1: Validated Applications in MDR Reversal Studies and Clinical Trial Support


In Vitro Chemosensitization Assays in P-gp and MRP1 Overexpressing Cancer Models

CBT-1 is the recommended positive control or test agent for in vitro studies aimed at reversing multidrug resistance in cancer cell lines overexpressing P-gp (ABCB1) and/or MRP1 (ABCC1). Its demonstrated ability to completely reverse resistance to vinblastine, paclitaxel, and doxorubicin at 1-10 µM in cellular models provides a robust benchmark for evaluating novel MDR modulators or chemosensitization strategies [1].

Pharmacodynamic Assessment of P-gp Inhibition in Ex Vivo Patient Samples

CBT-1 is uniquely suited for ex vivo pharmacodynamic studies evaluating P-gp function in clinical trial settings. The established protocol for measuring rhodamine 123 efflux from patient-derived PBMCs after oral CBT-1 dosing provides a direct, quantitative readout of target engagement, supporting dose selection and proof-of-mechanism studies in early-phase oncology trials [1].

Combination Therapy Trials in Taxane- and Anthracycline-Resistant Solid Tumors

CBT-1 is a compelling candidate for combination therapy clinical trials in patients with taxane- or anthracycline-resistant tumors, particularly soft tissue sarcomas, non-small cell lung cancer, and breast cancer. Its oral bioavailability, favorable safety profile, and lack of pharmacokinetic interaction with paclitaxel and doxorubicin support its use as an adjunctive MDR modulator in this setting [2].

Osteosarcoma Drug Resistance Reversal Studies

In vitro data demonstrate that CBT-1 can reverse ABCB1/ABCC1-mediated resistance to doxorubicin, taxotere, etoposide, and vinorelbine in osteosarcoma cell lines. This positions CBT-1 as a key investigational tool for preclinical research exploring novel therapeutic strategies to overcome chemoresistance in high-grade osteosarcoma, a disease with limited second-line options [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBT-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.